Cas no 73967-70-1 (methyl 3-(propan-2-yl)aminobut-2-enoate)

methyl 3-(propan-2-yl)aminobut-2-enoate Chemical and Physical Properties
Names and Identifiers
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- 2-Butenoic acid, 3-[(1-methylethyl)amino]-, methyl ester
- methyl 3-[(propan-2-yl)amino]but-2-enoate
- methyl 3-(propan-2-yl)aminobut-2-enoate
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methyl 3-(propan-2-yl)aminobut-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M522360-50mg |
methyl 3-[(propan-2-yl)amino]but-2-enoate |
73967-70-1 | 50mg |
$ 210.00 | 2022-06-02 | ||
TRC | M522360-100mg |
methyl 3-[(propan-2-yl)amino]but-2-enoate |
73967-70-1 | 100mg |
$ 320.00 | 2022-06-02 | ||
TRC | M522360-10mg |
methyl 3-[(propan-2-yl)amino]but-2-enoate |
73967-70-1 | 10mg |
$ 50.00 | 2022-06-02 |
methyl 3-(propan-2-yl)aminobut-2-enoate Related Literature
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
Additional information on methyl 3-(propan-2-yl)aminobut-2-enoate
Introduction to Methyl 3-(propan-2-yl)aminobut-2-enoate (CAS No. 73967-70-1)
Methyl 3-(propan-2-yl)aminobut-2-enoate, a compound with the chemical formula C9H17NO2 and CAS number 73967-70-1, is a significant molecule in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains.
The molecular structure of methyl 3-(propan-2-yl)aminobut-2-enoate features a butenoyl group linked to an amine substituent, which is further esterified with methanol. This configuration imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry. The presence of both an amine and an ester moiety allows for diverse chemical transformations, which are exploited in the development of novel compounds.
In recent years, there has been growing interest in exploring the pharmacological properties of molecules with similar structural motifs. The amine group in methyl 3-(propan-2-yl)aminobut-2-enoate can serve as a pharmacophore, interacting with biological targets to elicit specific effects. This has led to its investigation as a potential building block for drug discovery programs.
One of the most compelling aspects of this compound is its utility in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop derivatives with enhanced pharmacological profiles. For instance, modifications of the amine or ester groups can lead to compounds with improved solubility, bioavailability, or target specificity. These findings are particularly relevant in the context of developing treatments for neurological disorders, where precise molecular interactions are crucial.
The ester functionality in methyl 3-(propan-2-yl)aminobut-2-enoate also offers opportunities for further chemical manipulation. Esterases, enzymes that hydrolyze esters, play a critical role in drug metabolism. By incorporating this moiety into drug candidates, researchers can fine-tune metabolic stability, potentially leading to longer-lasting therapeutic effects.
Recent studies have highlighted the compound's role in developing novel agrochemicals. The structural features of methyl 3-(propan-2-yl)aminobut-2-enoate make it a suitable precursor for synthesizing compounds that interact with plant growth regulators or pests. Such applications are particularly important in sustainable agriculture, where there is a growing demand for environmentally friendly solutions.
The synthesis of methyl 3-(propan-2-yl)aminobut-2-enoate itself is an intriguing process that showcases modern synthetic methodologies. Advanced techniques such as catalytic hydrogenation and nucleophilic substitution have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's industrial relevance but also contribute to the broader field of organic chemistry.
The safety profile of methyl 3-(propan-2-yl)aminobut-2-enoate is another critical consideration. While it does not fall under hazardous or controlled substance categories, its handling requires adherence to standard laboratory practices to ensure worker safety. Proper ventilation, personal protective equipment (PPE), and waste disposal protocols are essential when working with this compound.
In conclusion, methyl 3-(propan-2-yl)aminobut-2-enoate (CAS No. 73967-70-1) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it a valuable tool for developing novel bioactive molecules. As research continues to uncover new applications for this compound, its importance in the chemical and life sciences industries is likely to grow.
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